molecular formula C7H6ClN3 B597654 7-Chloro-1H-indazol-4-amine CAS No. 1211527-21-7

7-Chloro-1H-indazol-4-amine

Cat. No. B597654
CAS RN: 1211527-21-7
M. Wt: 167.596
InChI Key: VIOIOZHPRWRJGG-UHFFFAOYSA-N
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Description

7-Chloro-1H-indazol-4-amine is a compound with the molecular formula C7H6ClN3 . It is a derivative of indazole, which is a nitrogen-containing heterocycle and an important building block for many bioactive natural products and commercially available drugs .


Synthesis Analysis

Indazole derivatives, including 7-Chloro-1H-indazol-4-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The synthesis of indazole derivatives has been a subject of recent advances in various methods .


Molecular Structure Analysis

The molecular weight of 7-Chloro-1H-indazol-4-amine is 167.59 g/mol . Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

The tautomerism in indazoles greatly influences their synthesis, reactivity, and even their biological properties .


Physical And Chemical Properties Analysis

7-Chloro-1H-indazol-4-amine has a topological polar surface area of 54.7 Ų and a complexity of 153 . It has two hydrogen bond donors and two hydrogen bond acceptors .

Safety and Hazards

When handling 7-Chloro-1H-indazol-4-amine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The tautomerism in indazoles greatly influences their synthesis, reactivity, physical, and even their biological properties . This suggests that future research could focus on exploring the influence of tautomerism on the properties of 7-Chloro-1H-indazol-4-amine and other indazole derivatives.

properties

IUPAC Name

7-chloro-1H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOIOZHPRWRJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310113
Record name 7-Chloro-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1H-indazol-4-amine

CAS RN

1211527-21-7
Record name 7-Chloro-1H-indazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211527-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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